molecular formula C8H10O B8557212 Norbornene carboxaldehyde

Norbornene carboxaldehyde

Cat. No. B8557212
M. Wt: 122.16 g/mol
InChI Key: USGVWYIULJMNJZ-UHFFFAOYSA-N
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Patent
US04891436

Procedure details

Briefly, the process of Bailey may be described as follows. Dicyclopentadiene is heated to between 240°-250° C. to form an 80-85% yield cyclopentadiene, which is allowed to react with acrolein to produce norbornene carboxaldehyde in a yield of 79% based on the cyclopentadiene (83% based on the acrolein). The resulting norbornene carboxaldehyde is allowed to react with formaldehyde and caustic to form 5-norbornene-2,2-dimethanol which is heated to between 420°-450° C. to form 1,1-dihydroxymethyl ethylene and cyclopentadiene in a yield of 10-40%. The 1,1-dihydroxymethyl ethylene, is allowed to react with dibutyl tin oxide to form a cyclic tin intermediate which is allowed to react with carbon disulfide (CS2) to form 3,9-dimethylene-1,5,7,11-tetraoxa-spiro[5,5]undecane (BMSOC).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
acrolein
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C1CC=CC=1.[CH:6]([CH:8]=[CH2:9])=[O:7].[C:10]12(C=O)[CH2:16]C(C[CH2:15]1)[CH:12]=[CH:11]2.[CH2:19]=[O:20]>>[CH:9]12[CH2:16][CH:10]([CH:11]=[CH:12]1)[CH2:15][C:8]2([CH2:19][OH:20])[CH2:6][OH:7]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=CC1
Step Two
Name
acrolein
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)C=C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C12(C=CC(CC1)C2)C=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C12C(CC(C=C1)C2)(CO)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.